Dimethylmethylenammonium chloride

Catalog No.
S784862
CAS No.
30354-18-8
M.F
C3H8ClN
M. Wt
93.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylmethylenammonium chloride

CAS Number

30354-18-8

Product Name

Dimethylmethylenammonium chloride

IUPAC Name

dimethyl(methylidene)azanium;chloride

Molecular Formula

C3H8ClN

Molecular Weight

93.55 g/mol

InChI

InChI=1S/C3H8N.ClH/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1

InChI Key

ZJTROANVDZIEGB-UHFFFAOYSA-M

SMILES

C[N+](=C)C.[Cl-]

Canonical SMILES

C[N+](=C)C.[Cl-]

Electrophilic Aminomethylation of Aldehydes and Ketones

Preparation of Dihydronaphthyridinones

Preparation of Cyanotetrahydrooxo-β-carbolines

Asymmetric Synthesis of Phalarine

Synthesis of Functionalized Diarylpyrrolizines

Corrosion Inhibition

Synthesis of Poly(DADMAC-co-AM)

Dimethylmethylenammonium chloride is an organic compound with the molecular formula C3H8ClN\text{C}_3\text{H}_8\text{ClN} and a molecular weight of approximately 93.56 g/mol. It is categorized as a quaternary ammonium compound, characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and one methylene group. This compound is typically encountered as a white crystalline solid and is soluble in water, making it useful in various chemical applications.

, primarily due to its quaternary ammonium structure. Some notable reactions include:

  • Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, allowing for the formation of different derivatives.
  • Formation of Salts: It can react with acids to form various salts.
  • Decomposition Reactions: Under certain conditions, it may decompose into simpler compounds, although specific decomposition pathways are not widely documented.

Various synthesis methods for dimethylmethylenammonium chloride have been documented:

  • Alkylation Method: This involves the reaction of dimethylamine with chloromethane or other alkyl halides in the presence of a base to yield dimethylmethylenammonium chloride.
  • Staged Reaction: A method described in patent literature involves using thionyl chloride and N,N-dimethylformamide as solvents in a staged reaction process that includes insulation, temperature increment phases, and backflow reactions to produce high yields of the compound .

Dimethylmethylenammonium chloride has several applications across various fields:

  • Biocidal Agent: Similar to other quaternary ammonium compounds, it may be utilized as a disinfectant or antiseptic due to its potential antimicrobial properties.
  • Surfactant: It can act as a cationic surfactant in formulations for personal care products or industrial cleaners.
  • Chemical Intermediate: The compound serves as an intermediate in organic synthesis for producing other chemical derivatives.

Dimethylmethylenammonium chloride shares structural similarities with several other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Benzalkonium ChlorideA mixture of alkylbenzyldimethylammonium chloridesUsed widely as a disinfectant and surfactant .
Didecyldimethylammonium ChlorideContains two decyl groups attached to a dimethylammoniumBroad-spectrum biocidal activity against bacteria .
Dimethyldioctadecylammonium ChlorideLonger chain analogue with octadecyl groupsKnown for its use in personal care products .

Uniqueness

Dimethylmethylenammonium chloride's uniqueness lies in its specific methylene bridge structure that differentiates it from other quaternary ammonium compounds, potentially influencing its solubility and biological activity. Its synthesis methods also highlight its versatility compared to others in the same category.

Dimethylmethylenammonium chloride (CAS 30354-18-8) is a cationic species with the systematic IUPAC name methanaminium, N-methyl-N-methylene-, chloride. Its molecular structure consists of a central nitrogen atom bonded to two methyl groups, a methylidene group, and a chloride counterion (Figure 1). The compound’s molecular weight is 93.55 g/mol, and it typically appears as a hygroscopic white solid with a melting point of 146–148°C.

Key identifiers include:

  • CAS Registry: 30354-18-8
  • EC Number: 250-142-4
  • Molecular Formula: C₃H₈ClN
  • Synonym: Böhme’s salt (distinct from Eschenmoser’s salt, which refers to the iodide analog).

The compound’s structural simplicity belies its reactivity. The dimethylaminomethylene cation [(CH₃)₂N=CH₂]⁺ is stabilized by resonance between carbocation and iminium forms, enabling electrophilic attacks on nucleophilic substrates.

Historical Development and Discovery

The compound’s history is linked to mid-20th-century advancements in quaternary ammonium chemistry. While Horst Böhme’s work on mustard gas derivatives laid foundational insights into cationic reagents, Albert Eschenmoser’s pioneering studies on vitamin B₁₂ total synthesis (1960s–1970s) highlighted the salt’s utility. Eschenmoser employed dimethylmethylenammonium chloride to construct the corrin ring system of vitamin B₁₂, leveraging its ability to facilitate macrocyclic ring closures via photochemical activation.

Böhme’s contributions included elucidating the salt’s preparation methods, such as the reaction of bis(dimethylamino)methane with trimethylsilyl chloride. These efforts established the compound as a staple in synthetic toolkits, particularly for Mannich-type reactions.

Alternative Nomenclature: Eschenmoser's Salt and Böhme's Salt

The terms Eschenmoser’s salt and Böhme’s salt are often conflated but refer to distinct compounds:

  • Böhme’s salt: Dimethylmethylenammonium chloride [(CH₃)₂N=CH₂]⁺Cl⁻.
  • Eschenmoser’s salt: The iodide analog [(CH₃)₂N=CH₂]⁺I⁻, first used in Eschenmoser’s vitamin B₁₂ synthesis.

This distinction arises from their counterions, which influence solubility and reactivity. Böhme’s salt, being chloride-based, is more commonly used in polar aprotic solvents, whereas the iodide variant excels in nonpolar media.

Significance in Synthetic Organic Chemistry

Dimethylmethylenammonium chloride’s primary role lies in electrophilic aminomethylation, a process critical for introducing N,N-dimethylaminomethyl groups into organic frameworks. Key applications include:

  • Mannich Reactions: The reagent reacts with enolizable carbonyl compounds (e.g., ketones, aldehydes) to form β-amino carbonyl derivatives, pivotal in alkaloid synthesis.
    $$ \text{RCOCH}3 + [(CH₃)2N=CH2]^+Cl^- \rightarrow \text{RCOCH}2N(CH₃)_2 $$

  • Heterocycle Synthesis: It facilitates the construction of nitrogen-containing rings, such as dihydronaphthyridinones (HIV-1 integrase inhibitors).

  • Traceless Chirality Transfer: In asymmetric syntheses, the reagent enables stereospecific Pictet-Spengler cyclizations, as demonstrated in the synthesis of phalarine.

  • Macrocyclization: Its use in vitamin B₁₂ synthesis underscores its capacity to mediate challenging ring-closing reactions.

Table 1: Representative Applications of Dimethylmethylenammonium Chloride

ApplicationSubstrateProductReference
Mannich ReactionAcetophenoneβ-Dimethylaminomethylacetophenone
HIV Inhibitor SynthesisCyanomethyl indole carboxylateDihydronaphthyridinones
Alkaloid SynthesisTryptophan derivativesTetrahydro-β-carbolines

The compound’s versatility has cemented its status in both academic and industrial settings, enabling advancements in medicinal chemistry and materials science. Its continued use in contemporary research reflects the enduring legacy of Böhme and Eschenmoser’s foundational work.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

30354-18-8

Dates

Modify: 2023-08-15

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